Docosanol Docosanol Docosanol, also known as Abreva and NAA-422, is a saturated-alcohol antiviral medication used to treat cold sore infections caused by the herpes simplex virus. Docosanol inhibits an event prior to the expression of intermediate early gene products but subsequent to HSV attachment.
Brand Name: Vulcanchem
CAS No.: 661-19-8
Catalog No.: VC1052959
InChI: InChI=1S/C22H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h23H,2-22H2,1H3
SMILES: CCCCCCCCCCCCCCCCCCCCCCO
Molecular Formula: C22H46O
Molecular Weight: 326.609

Docosanol

* For research use only. Not for human or veterinary use.

CAS No.: 661-19-8

Inhibitors

Catalog No.: VC1052959

Molecular Formula: C22H46O

Molecular Weight: 326.609

Purity: >98% (or refer to the Certificate of Analysis)

Docosanol - 661-19-8

CAS No. 661-19-8
Product Name Docosanol
IUPAC Name docosan-1-ol
Synonyms Docosanol; NAA-422; NAA 422; NAA422; Abreva; Nacol-22-97; Nacol 22 97; Nacol2297
Molecular Formula C22H46O
Molecular Weight 326.609
InChI InChI=1S/C22H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h23H,2-22H2,1H3
InChIKey NOPFSRXAKWQILS-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCCCCCO
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Solubility Soluble in DMSO
Description Docosanol, also known as Abreva and NAA-422, is a saturated-alcohol antiviral medication used to treat cold sore infections caused by the herpes simplex virus. Docosanol inhibits an event prior to the expression of intermediate early gene products but subsequent to HSV attachment.
References 1: [Docosanol (Erazaban), dermal use]. J Pharm Belg. 2011 Jun;(2):53-4. French. PubMed PMID: 21823443.
2: Treister NS, Woo SB. Topical n-docosanol for management of recurrent herpes labialis. Expert Opin Pharmacother. 2010 Apr;11(5):853-60. doi: 10.1517/14656561003691847. Review. PubMed PMID: 20210688.
3: Sacks SL, Thisted RA, Jones TM, Barbarash RA, Mikolich DJ, Ruoff GE, Jorizzo JL, Gunnill LB, Katz DH, Khalil MH, Morrow PR, Yakatan GJ, Pope LE, Berg JE; Docosanol 10% Cream Study Group. Clinical efficacy of topical docosanol 10% cream for herpes simplex labialis: A multicenter, randomized, placebo-controlled trial. J Am Acad Dermatol. 2001 Aug;45(2):222-30. PubMed PMID: 11464183.
4: Pope LE, Marcelletti JF, Katz LR, Katz DH. Anti-herpes simplex virus activity of n-docosanol correlates with intracellular metabolic conversion of the drug. J Lipid Res. 1996 Oct;37(10):2167-78. PubMed PMID: 8906594.
5: Marcelletti JF. Synergistic inhibition of herpesvirus replication by docosanol and antiviral nucleoside analogs. Antiviral Res. 2002 Nov;56(2):153-66. PubMed PMID: 12367721.
6: McKeough MB, Spruance SL. Comparison of new topical treatments for herpes labialis: efficacy of penciclovir cream, acyclovir cream, and n-docosanol cream against experimental cutaneous herpes simplex virus type 1 infection. Arch Dermatol. 2001 Sep;137(9):1153-8. PubMed PMID: 11559210.
7: Pope LE, Marcelletti JF, Katz LR, Lin JY, Katz DH, Parish ML, Spear PG. The anti-herpes simplex virus activity of n-docosanol includes inhibition of the viral entry process. Antiviral Res. 1998 Dec;40(1-2):85-94. PubMed PMID: 9864049.
8: Katz DH, Marcelletti JF, Khalil MH, Pope LE, Katz LR. Antiviral activity of 1-docosanol, an inhibitor of lipid-enveloped viruses including herpes simplex. Proc Natl Acad Sci U S A. 1991 Dec 1;88(23):10825-9. PubMed PMID: 1660151; PubMed Central PMCID: PMC53024.
9: Docosanol: new drug. Herpes labialis: barely more effective than an excipient. Prescrire Int. 2009 Jun;18(101):106-7. PubMed PMID: 19637417.
10: Habbema L, De Boulle K, Roders GA, Katz DH. n-Docosanol 10% cream in the treatment of recurrent herpes labialis: a randomised, double-blind, placebo-controlled study. Acta Derm Venereol. 1996 Nov;76(6):479-81. PubMed PMID: 8982417.
11: Khalil MH, Marcelletti JF, Katz LR, Katz DH, Pope LE. Topical application of docosanol- or stearic acid-containing creams reduces severity of phenol burn wounds in mice. Contact Dermatitis. 2000 Aug;43(2):79-81. PubMed PMID: 10945745.
12: Scolaro MJ, Gunnill LB, Pope LE, Khalil MH, Katz DH, Berg JE. The antiviral drug docosanol as a treatment for Kaposi's sarcoma lesions in HIV type 1-infected patients: a pilot clinical study. AIDS Res Hum Retroviruses. 2001 Jan 1;17(1):35-43. PubMed PMID: 11177381.
13: Leung DT, Sacks SL. Docosanol: a topical antiviral for herpes labialis. Expert Opin Pharmacother. 2004 Dec;5(12):2567-71. Review. PubMed PMID: 15571473.
14: Larsson L, Jiménez J, Valero-Guillén P, Martín-Luengo F, Kubín M. Establishment of 2-docosanol as a cellular marker compound in the identification of Mycobacterium xenopi. J Clin Microbiol. 1989 Oct;27(10):2388-90. PubMed PMID: 2584387; PubMed Central PMCID: PMC267033.
15: Yue X, Dobner B, Iimura K, Kato T, Möhwald H, Brezesinski G. Weak first-order tilting transition in monolayers of mono- and bipolar docosanol derivatives. J Phys Chem B. 2006 Nov 9;110(44):22237-44. PubMed PMID: 17078664.
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

18.0152 g/mol